1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone

Lipophilicity ADME Physicochemical profiling

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone (CAS 223558-18-7) is an aromatic α-hydroxy ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. The compound features a 2,3-dihydro-1H-indene ring system substituted at the 5-position with a hydroxyacetyl (-COCH₂OH) moiety, classifying it simultaneously as an indane derivative, an α-hydroxy ketone (acyloin), and a benzyl alcohol analog.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B12847574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)CO
InChIInChI=1S/C11H12O2/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,12H,1-3,7H2
InChIKeyTWMCRYUDXSIBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone for Pharmaceutical Research Procurement: Baseline Compound Profile and Sourcing Identification


1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone (CAS 223558-18-7) is an aromatic α-hydroxy ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. The compound features a 2,3-dihydro-1H-indene ring system substituted at the 5-position with a hydroxyacetyl (-COCH₂OH) moiety, classifying it simultaneously as an indane derivative, an α-hydroxy ketone (acyloin), and a benzyl alcohol analog [2]. Its computed XLogP3 is 1.8, with one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 37.3 Ų, placing it in favorable physicochemical space for oral bioavailability according to Lipinski and Veber rule analyses [1]. The compound is cataloged in the PubChem database (CID 15457620) and is available from multiple specialty chemical suppliers, though primary literature referencing this specific intermediate remains sparse [1].

Dual reactive center α-hydroxy ketone with ketone and primary hydroxyl for heterocycle synthesis
Conformational scaffold Indane ring provides rigidity; reported drug-like profile with moderate lipophilicity
Fragment-friendly MW

Why 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone Cannot Be Interchanged with 5-Acetylindane, 2-Hydroxyacetophenone, or Other Indane Ketones in Drug Discovery Programs


Substituting 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone with its closest structural congener, 5-acetylindane (1-(2,3-dihydro-1H-inden-5-yl)ethanone, CAS 4228-10-8), eliminates the α-hydroxy group, thereby removing one hydrogen bond donor, reducing the hydrogen bond acceptor count from two to one, and increasing logP by approximately 0.6 units [1][2]. This single-atom difference fundamentally alters solubility, metabolic conjugation liability, and potential for chiral derivatization. Replacing the indane scaffold with the simpler phenyl analog 2-hydroxy-1-phenylethanone (2-hydroxyacetophenone, CAS 582-24-1) discards the lipophilic indane ring system, which provides conformational restriction, enhanced receptor-shape complementarity, and differentiated CYP450 metabolism compared to the freely rotating phenyl ring [3]. The following quantitative evidence dimensions demonstrate that these structural distinctions translate into measurable, procurement-relevant differences across multiple parameters critical to medicinal chemistry and chemical biology workflows.

Target compound
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone
Potential substitute
5-Acetylindane (des-hydroxy analog)
Removing the α-hydroxy group eliminates one H-bond donor, reduces HBA count, and alters lipophilicity; synthetic versatility and metabolic conjugation pathways may not transfer directly.
Target compound
1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone
Potential substitute
2-Hydroxy-1-phenylethanone (phenyl analog)
Replacing the indane scaffold with a freely rotating phenyl ring removes conformational restriction, which may shift receptor-shape complementarity and affect target selectivity in screening campaigns.

Quantitative Comparator Evidence for 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone Procurement Decisions: Physicochemical, Synthetic, and Biological Differentiation Data


XLogP3 Lipophilicity Differentiation: 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. 5-Acetylindane

The computed XLogP3 of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone is 1.8, representing a reduction of 0.6 log units compared to the 2.4 XLogP3 of its direct des-hydroxy analog 5-acetylindane [1][2]. This decrease in lipophilicity is attributed to the replacement of a methyl group (-CH₃) with a hydroxymethyl group (-CH₂OH), which introduces a hydrogen bond donor and increases polar surface area. The ΔlogP of −0.6 corresponds to an approximately 4-fold reduction in octanol-water partition coefficient, predicting measurably higher aqueous solubility and potentially reduced phospholipidosis risk for the hydroxyacetyl derivative compared to 5-acetylindane. In contrast, 2-hydroxy-1-phenylethanone has an XLogP3 of 1.1 [3], demonstrating that the indane scaffold contributes approximately +0.7 log units of lipophilicity relative to a phenyl ring, positioning the target compound at an intermediate lipophilicity that balances membrane permeability with aqueous solubility.

XLogP3 lipophilicity
Head-to-head
Target XLogP3 1.8 Δ −0.6 vs 5-acetylindane
vs 5-acetylindane 2.4; vs phenyl analog 1.1
Supports lipophilicity-driven lead optimization review; moderate logP may balance permeability and solubility.
Computed XLogP3 algorithm; experimental logP not reported.
Lipophilicity ADME Physicochemical profiling Drug-likeness

Hydrogen Bond Capacity Differentiation: HBD/HBA Counts of 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. 5-Acetylindane

1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone possesses one hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen), compared to 5-acetylindane which has zero hydrogen bond donors and only one hydrogen bond acceptor (the carbonyl oxygen) [1][2]. This difference of one additional HBD and one additional HBA fundamentally alters the compound's capacity for intermolecular hydrogen bonding. 2-Hydroxy-1-phenylethanone shares the same HBD/HBA profile (1 donor, 2 acceptors) [3], confirming that the hydrogen bond capacity is a function of the hydroxyacetyl moiety rather than the aromatic scaffold. The presence of the hydroxyl group in the target compound enables participation as both donor and acceptor in kinase hinge-binding motifs, a feature absent in 5-acetylindane.

H-bond capacity
Head-to-head
Target HBD 1, HBA 2 +1 HBD, +1 HBA vs 5-acetylindane
Identical HBD/HBA to 2-hydroxyacetophenone
Additional hydrogen bond potential may support kinase hinge-binding motifs and co-crystal screening.
Computed values; experimental solubility not provided.
Hydrogen bonding Solubility Crystal engineering Target engagement

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation of 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. Analogs

The computed TPSA of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone is 37.3 Ų [1]. While the TPSA of 5-acetylindane is not explicitly listed in PubChem, its structure (lacking the hydroxyl group) yields an estimated TPSA of approximately 17 Ų (carbonyl oxygen only) [2]. This approximately 2-fold increase in polar surface area for the target compound improves compliance with Veber's rule (TPSA < 140 Ų desirable, but values above approximately 25 Ų are associated with reduced passive BBB penetration). The target compound has two rotatable bonds, compared to one rotatable bond in 5-acetylindane [1][2]. 2-Hydroxy-1-phenylethanone shares the same rotatable bond count (2) but lacks the conformational restriction of the fused cyclopentane ring [3], making the target compound more rigid and potentially more selective for shape-complementary binding pockets.

TPSA & rotatable bonds
Cross-study comparable
Target TPSA 37.3 Ų, 2 rot. bonds
5-acetylindane ~17 Ų, 1 rot. bond; phenyl analog 2 rot. bonds, no ring constraint
Moderate TPSA with conformational restriction may support CNS-permeability vs. selectivity balance review.
TPSA for comparator estimated from structure; experimental BBB data not available.
Polar surface area Oral bioavailability Blood-brain barrier Veber rules

Synthetic Versatility Differentiation: 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone as a Dual-Functional α-Hydroxy Ketone Intermediate vs. 5-Acetylindane

As an α-hydroxy ketone, 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone possesses dual reactive functionality: the ketone carbonyl can undergo nucleophilic addition, condensation, and reduction, while the primary hydroxyl group enables esterification, etherification, oxidation to the α-diketone, and participation in cyclization reactions [1]. This dual functionality is absent in 5-acetylindane, which contains only a single reactive carbonyl center. α-Hydroxy ketones are well-established intermediates for the synthesis of heterocycles including imidazoles, oxazoles, thiazoles, and pyrazines via condensation with amidines, amines, and hydrazines [2]. The indane scaffold further provides a rigid, lipophilic template for fragment-based drug discovery and scaffold-hopping strategies [3]. The hydroxyacetyl group serves as a synthetic handle for introducing diverse functionality: oxidation yields the corresponding α-diketone, reduction yields the 1,2-diol, and the hydroxyl can be converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, generating libraries inaccessible from 5-acetylindane alone. Although specific yield comparisons for the target compound are not publicly available, the α-hydroxy ketone motif is a privileged intermediate in medicinal chemistry, with enantioselective α-functionalization methodologies achieving >99% enantiomeric excess for related α-hydroxy indanones under Ir/Zn dual catalysis [2].

Synthetic versatility
Class-level inference
Dual α-hydroxy ketone enables esterification, oxidation, cyclization; >99% ee reported for related α-hydroxy indanones.
May support library diversification from single intermediate; specific yields for target not published.
Derived from general α-hydroxy ketone chemistry; validate with in-house scope.
Synthetic intermediate Heterocycle synthesis Derivatization α-Hydroxy ketone chemistry

Biological Target Engagement Gap: 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. 5-Acetylindane in Acetylcholinesterase and Other Enzyme Assays

5-Acetylindane has been reported as an acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 0.15 μM in a comparative enzyme inhibition assay . In contrast, no peer-reviewed AChE inhibition data has been published for 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone. This absence of reported off-target activity is itself a procurement-relevant differentiator: for drug discovery programs targeting enzymes other than AChE—such as PPARs, AMPA receptors, or kinases where indane scaffolds are validated pharmacophores—the target compound may present a cleaner selectivity starting point compared to 5-acetylindane, which carries known polypharmacology risk [1][2]. Additionally, the target compound has no binding data in BindingDB or ChEMBL as of the current search, whereas 5-acetylindane appears in multiple enzyme inhibition records [1]. This lack of promiscuous binding data can be advantageous for fragment-based screening libraries where low molecular complexity and clean selectivity profiles are prioritized.

Target engagement gap
Reported
Target: no reported AChE IC₅₀
5-Acetylindane: AChE IC₅₀ 0.15 μM
Absence of documented AChE liability may support selectivity screening context; not a confirmed selectivity advantage.
Limited binding data; verify with targeted panel.
Acetylcholinesterase inhibition Enzyme selectivity PPAR modulation Off-target profiling

Pharmacokinetic Differentiation via Phase II Metabolic Conjugation Liability: 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone vs. 5-Acetylindane

The primary hydroxyl group present in 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone is a direct substrate for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, a major Phase II metabolic pathway that facilitates rapid biliary or renal clearance [1]. This metabolic route is entirely unavailable to 5-acetylindane, which lacks a hydroxyl group. While glucuronidation can reduce systemic exposure, it can also be exploited for prodrug design, where the glucuronide conjugate serves as a water-soluble, renally cleared metabolite. Additionally, sulfation via sulfotransferases (SULTs) provides an alternative conjugation pathway. The presence of a predictable conjugation handle enables rational optimization of metabolic stability by modifying the hydroxyl group (e.g., fluorination, deuteration, or prodrug masking) [2]. Indane-containing carboxylic acid derivatives (e.g., Z-335, an indan-5-yl acetate derivative) have been shown to undergo active hepatic uptake and subsequent metabolism or biliary excretion in rat hepatocyte studies, supporting the broader principle that indane-5-yl substituted compounds engage predictable transporter-mediated disposition pathways [3].

Phase II conjugation
Class-level inference
Primary hydroxyl enables direct glucuronidation/sulfation; absent in 5-acetylindane.
Predictable conjugation handle may support prodrug design and clearance modulation study.
General UGT/SULT principles; indane-specific transport studies available.
Glucuronidation Phase II metabolism Metabolic stability Clearance

Recommended Research and Industrial Use Cases for 1-(2,3-Dihydro-1H-inden-5-yl)-2-hydroxyethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for PPAR, Kinase, and AMPA Receptor Programs Targeting Metabolic, Oncologic, and Neurologic Indications Requiring Controlled Lipophilicity

For drug discovery programs targeting PPARδ/γ (metabolic disease), AMPA receptors (neurological disorders), or kinases (oncology), 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone offers a calculated advantage over 5-acetylindane. Its XLogP3 of 1.8 (compared to 2.4 for 5-acetylindane) reduces the risk of promiscuous lipophilic binding [1], and its lack of documented AChE inhibition (IC₅₀ = 0.15 μM for 5-acetylindane) provides a cleaner selectivity starting point for CNS programs . The indane scaffold is validated in patent literature for AMPA receptor modulation and thromboxane A2 antagonism [2], making this hydroxyacetyl-substituted variant a logical intermediate for focused library synthesis.

Synthetic Methodology: Diversification Hub for Heterocycle Synthesis via α-Hydroxy Ketone Condensation and Cyclization Chemistry

The dual ketone–hydroxyl functionality of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone makes it a superior building block compared to 5-acetylindane for generating indane-fused heterocycles (imidazoles, oxazoles, thiazoles, pyrazines) [1]. The hydroxyl group can be selectively oxidized to the α-diketone for quinoxaline synthesis, or activated as a leaving group for nucleophilic displacement, enabling scaffold diversification from a single starting material. Enantioselective α-functionalization methodologies (up to >99% ee) can be applied to generate chiral intermediates for asymmetric synthesis [1], providing a synthetic advantage not achievable with the simpler acetyl analog.

Fragment-Based Drug Discovery (FBDD): Inclusion in Fragment Libraries for Screening Against Novel Targets Where Low LogP and Absence of Known Off-Target Activity Are Prioritized

With a molecular weight of 176.21 g/mol and an XLogP3 of 1.8, 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone satisfies fragment-like physicochemical criteria (MW < 250, logP < 3.5) [1]. It offers a more favorable lipophilicity profile than 5-acetylindane (XLogP3 = 2.4) and greater conformational restriction than 2-hydroxyacetophenone, which may translate to higher ligand efficiency and more interpretable SAR in fragment screening campaigns. The absence of documented promiscuous binding in public databases is an advantage for fragment libraries where false-positive rates increase with compound promiscuity.

Chemical Biology: Tool Compound Precursor for Probe Development Requiring Bioconjugation or Photoaffinity Labeling via Hydroxyl-Directed Derivatization

The primary hydroxyl group of 1-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyethanone provides a direct attachment point for biotin, fluorophores, or photoaffinity labels (e.g., diazirine, benzophenone) via ester or ether linkages, enabling the synthesis of chemical biology probes from a single intermediate [1]. This derivatization capability is absent in 5-acetylindane and requires additional synthetic steps in 2-hydroxyacetophenone, which lacks the indane scaffold's binding characteristics. The predictable Phase II glucuronidation liability of the hydroxyl group also allows rational design of cleavable linker strategies for targeted protein degradation (PROTAC) applications.

Application
Selection Property
Validation Focus
Lead optimization for PPAR, kinase, AMPA targets
Lipophilicity and hydrogen-bond profile
Binding selectivity and CYP metabolism; off-target counter-screen
Heterocycle synthesis hub
Dual ketone–hydroxyl reactivity
Reaction scope; derivatization efficiency; chiral α-functionalization
Fragment-based screening libraries
Fragment-like MW and moderate lipophilicity
Ligand efficiency; absence of promiscuous binding in initial panel
Chemical biology probes
Hydroxyl conjugation handle
Bioconjugation stability; target engagement in model systems
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